molecular formula C7H10BrN3O B13920562 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide

5-Bromo-1-ethyl-1H-pyrazole-4-acetamide

Cat. No.: B13920562
M. Wt: 232.08 g/mol
InChI Key: GXWCFEQOGVYKSO-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrazole-4-acetamide is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-ethyl-1H-pyrazole-4-acetamide using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step processes that include the formation of the pyrazole ring followed by functionalization. These methods may utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazole-4-acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-ethyl-1H-pyrazole-4-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

2-(5-bromo-1-ethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C7H10BrN3O/c1-2-11-7(8)5(4-10-11)3-6(9)12/h4H,2-3H2,1H3,(H2,9,12)

InChI Key

GXWCFEQOGVYKSO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CC(=O)N)Br

Origin of Product

United States

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